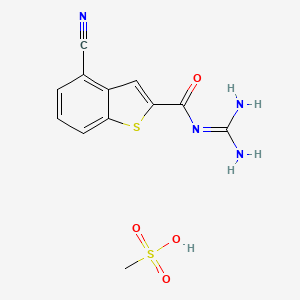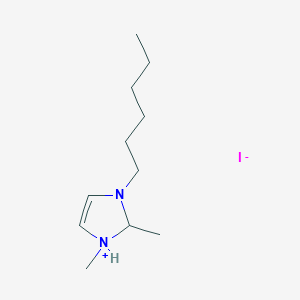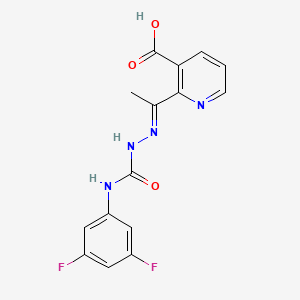
Diflufenzopyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diflufenzopyr: is a semicarbazone herbicide primarily used for selective broadleaf weed control. It functions as an auxin transport inhibitor, disrupting the delicate auxin balance necessary for plant growth . This compound is often combined with other herbicides, such as dicamba, to enhance its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diflufenzopyr is synthesized through a series of chemical reactions involving the formation of hydrazones and subsequent reactions with various reagents. The synthetic route typically involves the reaction of 3,5-difluoroaniline with ethyl acetoacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Diflufenzopyr undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: this compound can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Halogenated this compound compounds.
Scientific Research Applications
Diflufenzopyr has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study auxin transport inhibition and its effects on plant growth.
Medicine: Research is ongoing to explore its potential effects on human health and its use in developing new therapeutic agents.
Mechanism of Action
Diflufenzopyr exerts its effects by inhibiting the transport of auxins, which are essential plant hormones. This inhibition disrupts the normal growth and development of plants, leading to the selective control of broadleaf weeds. The molecular targets include auxin transport proteins and pathways involved in auxin distribution within the plant .
Comparison with Similar Compounds
Dicamba: Another auxin-type herbicide often used in combination with diflufenzopyr.
Quinclorac: A synthetic auxin herbicide with similar applications.
Picloram: Another herbicide that works through auxin mimicry.
Uniqueness of this compound: this compound is unique in its ability to synergize with other auxin-type herbicides, enhancing their efficacy and providing more effective weed control. Its specific mode of action as an auxin transport inhibitor sets it apart from other herbicides that primarily mimic auxin activity .
Properties
CAS No. |
1957168-02-3 |
|---|---|
Molecular Formula |
C15H12F2N4O3 |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H12F2N4O3/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11/h2-7H,1H3,(H,22,23)(H2,19,21,24)/b20-8+ |
InChI Key |
IRJQWZWMQCVOLA-DNTJNYDQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)NC1=CC(=CC(=C1)F)F)/C2=C(C=CC=N2)C(=O)O |
Canonical SMILES |
CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)O |
Color/Form |
Off-white powder, solid Off-white solid |
density |
0.24 g/mL at 25 °C Tan, rod-like, granular solid; Density: 0.63 g/mL at 25 °C; pH = 8.51 /Diflufenzopyr End-use Product/ |
melting_point |
135.5 °C; decomp at 155 °C |
physical_description |
Off-white solid; [Merck Index] Tan solid; [MSDSonline] |
solubility |
In water, 63 mg/L (pH 5), 5850 mg/L (pH 7), and 10546 mg/L (pH 9) |
vapor_pressure |
VP: 1.0X10-7 kPa at 20 °C and 25 °C less than 1.3X10-5 Pa /7.50X10-8 mm Hg/ at 20 °C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349256.png)
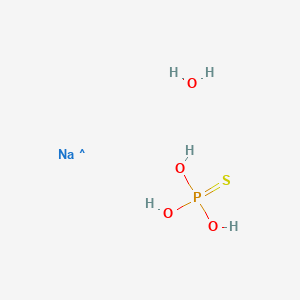
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one](/img/structure/B12349267.png)
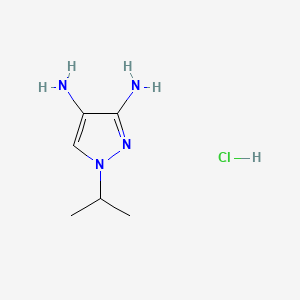

![methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12349279.png)
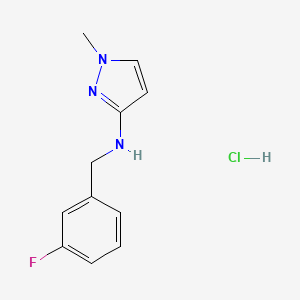
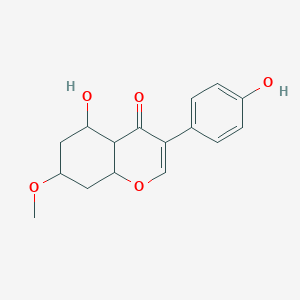
![4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid](/img/structure/B12349297.png)

